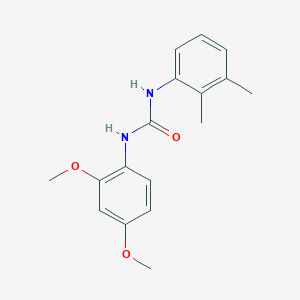![molecular formula C15H16N2O3S B5318716 (5-{1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5318716.png)
(5-{1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-{1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol, also known as MTIM, is a chemical compound that has been studied for its potential use in scientific research. MTIM is a synthetic molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
(5-{1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol's mechanism of action is not fully understood, but it is believed to act as a free radical scavenger, reducing oxidative stress and protecting cells from damage. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the ability to reduce oxidative stress, inhibit cancer cell growth, and protect neurons from damage. This compound has also been shown to have anti-inflammatory effects and to improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5-{1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol in lab experiments is its ability to reduce oxidative stress, which can be a common problem in many types of experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on (5-{1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol, including further studies on its mechanism of action, its potential use as an anticancer agent, and its ability to protect neurons from damage. Other potential areas of research include the use of this compound in treating neurodegenerative diseases and its potential as an anti-aging agent.
In conclusion, this compound is a promising compound that has been shown to have various biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and its potential use in scientific research.
Métodos De Síntesis
The synthesis of (5-{1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol involves several steps, including the reaction of 2-thienylacetic acid with methyl iodide to form 2-methoxy-2-(2-thienyl)ethyl iodide. This intermediate is then reacted with imidazole to form the imidazole derivative, which is further reacted with furfuryl alcohol to yield this compound.
Aplicaciones Científicas De Investigación
(5-{1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol has been studied for its potential use in various scientific research applications, including as a potential anticancer agent, an antioxidant, and a neuroprotective agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, reduce oxidative stress, and protect neurons from damage.
Propiedades
IUPAC Name |
[5-[1-(2-methoxy-2-thiophen-2-ylethyl)imidazol-2-yl]furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-19-13(14-3-2-8-21-14)9-17-7-6-16-15(17)12-5-4-11(10-18)20-12/h2-8,13,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAFEVOQEDSOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C=CN=C1C2=CC=C(O2)CO)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5318635.png)
![7-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5318641.png)


![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3,5-diiodo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318656.png)

![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5318681.png)
![2-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5318686.png)
![N-ethyl-N-({3-[(4aS*,8aR*)-octahydroisoquinolin-2(1H)-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5318692.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5318695.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B5318701.png)
![1-{[4-(4-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5318702.png)
![3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one](/img/structure/B5318708.png)